N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-methylethanediamide
Description
N'-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-methylethanediamide is a sulfonamide derivative characterized by a 4-chlorobenzenesulfonyl group, a thiophen-2-yl substituent, and an N-methyl-substituted ethanediamide moiety. The compound's structure combines aromatic sulfonyl groups with heterocyclic and amide functionalities, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c1-17-14(19)15(20)18-9-13(12-3-2-8-23-12)24(21,22)11-6-4-10(16)5-7-11/h2-8,13H,9H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCNAMQPJAAJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-methylethanediamide is a complex organic compound with potential applications in medicinal chemistry and materials science. Its unique structural characteristics, including a sulfonyl group and a thiophene moiety, suggest significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 450.9 g/mol. Its structure features a sulfonamide linkage, which is often associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 896322-97-7 |
| Molecular Formula | C₁₉H₁₅ClN₂O₅S₂ |
| Molecular Weight | 450.9 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonyl group can enhance binding affinity to target proteins, while the thiophene ring may influence its pharmacokinetic properties.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator of receptor activity, influencing signal transduction pathways critical in various physiological processes.
Medicinal Chemistry
Research indicates that compounds similar to this compound have shown promise in:
- Anticancer Activity : Some studies suggest that derivatives can inhibit tumor growth by targeting specific cancer cell pathways.
- Antimicrobial Properties : The compound exhibits activity against several bacterial strains, making it a candidate for antibiotic development.
Case Studies
-
Antitumor Activity : A study evaluated the efficacy of related compounds in inhibiting the growth of breast cancer cells. Results indicated a significant reduction in cell viability at varying concentrations, suggesting potential for further development as an anticancer agent.
Concentration (µM) Cell Viability (%) 1 90 10 70 50 40 -
Antimicrobial Testing : Another study assessed the antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones, indicating effectiveness as an antimicrobial agent.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12
Synthesis and Chemical Reactions
The synthesis of this compound typically involves:
- Formation of Intermediate : Reaction of 4-chlorobenzenesulfonyl chloride with thiophene derivatives.
- Amidation Reaction : Coupling with N-methylethanediamine facilitated by coupling agents like DCC.
This compound can undergo various chemical reactions:
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : May convert sulfonyl groups to sulfides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparison
Key Observations :
Comparison with Analogues :
- details the synthesis of sulfonyl-linked triazoles through hydrazinecarbothioamide intermediates. The target compound’s synthesis may follow analogous nucleophilic substitution or condensation steps .
- ’s N-(4-Bromophenyl)-2-(2-thienyl)acetamide was synthesized via direct acylation, a strategy adaptable for the target compound’s amide formation .
Spectral Characteristics
Table 2: IR and NMR Spectral Data Comparison
Key Observations :
Pharmacological Potential
While direct data for the target compound are unavailable, structurally related compounds provide insights:
- Anticancer Activity : Benzothiophene acrylonitrile derivatives () with GI₅₀ values <10 nM against cancer cell lines highlight the role of thiophene moieties in tubulin inhibition .
- Antimicrobial Activity : Sulfonyl-linked triazoles () exhibit broad-spectrum activity, likely due to sulfonyl group interactions with microbial enzymes .
Preparation Methods
Synthesis of 4-Chlorobenzenesulfonyl Chloride
The 4-chlorobenzenesulfonyl group is a critical intermediate. As detailed in patents and, 4-chlorobenzenesulfonyl chloride is synthesized via chlorosulfonation of chlorobenzene using chlorosulfonic acid in a halogenated solvent (e.g., 1,2-dichloroethane) with an alkali metal salt catalyst (e.g., sodium chloride). Key parameters include:
-
Molar ratio : 2.5–4.0 moles of chlorosulfonic acid per mole of chlorobenzene.
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Workup : Post-reaction washing with ice water to remove excess acid, followed by solvent distillation to yield anhydrous 4-chlorobenzenesulfonyl chloride (yields: 85–92%).
This intermediate’s anhydrous state is crucial to prevent hydrolysis during subsequent steps.
Formation of the N-Methylethanediamide Segment
The N-methylethanediamide group is constructed via amidation. A two-step sequence is proposed:
-
Methylation of ethylenediamine : Reacting ethylenediamine with methyl iodide in methanol to yield N-methylethylenediamine.
-
Coupling with acyl chloride : Treating N-methylethylenediamine with chloroacetyl chloride in tetrahydrofuran (THF) at reflux (yield: 80–85%).
Final Assembly of the Target Compound
Condensation of Intermediate Fragments
The sulfonylated thiophene derivative (from §1.2) is coupled with the N-methylethanediamide segment (from §1.3) via a nucleophilic acyl substitution:
Purification and Characterization
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Chromatography : Silica gel column chromatography using ethyl acetate/hexane (3:7) for intermediate purification.
-
Spectroscopy :
-
¹H NMR (CDCl₃): δ 7.8–7.6 (d, 2H, aromatic), 7.4–7.2 (m, 1H, thiophene), 3.6–3.4 (m, 4H, ethanediamide), 2.9 (s, 3H, N-CH₃).
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IR : Peaks at 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
-
Challenges and Optimization Strategies
Hydrolytic Instability of Sulfonyl Chloride
The 4-chlorobenzenesulfonyl chloride intermediate is prone to hydrolysis. Mitigation strategies include:
Steric Hindrance in Amidation
Bulky substituents on the thiophene ring may impede coupling efficiency. Solutions involve:
-
Extended reaction times : 24–36 hours for complete conversion.
-
Catalytic DMAP : 4-Dimethylaminopyridine (2 mol%) to accelerate acylation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| EDC/HOBt coupling | 65–70 | ≥95 | Mild conditions, high selectivity |
| Direct alkylation | 50–55 | 85–90 | Fewer steps |
| Reductive amination | 60–65 | 90–95 | Avoids coupling reagents |
Q & A
Q. Table 1: Key Structural Features and Analytical Techniques
3. Initial Bioactivity Screening Q: What assays are recommended for preliminary evaluation of biological activity? A:
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Structural analogs show activity via enzyme inhibition (e.g., topoisomerase II) .
- Enzyme Inhibition : Fluorescence-based assays to test sulfonamide-mediated carbonic anhydrase inhibition .
Advanced Research Questions
4. Addressing Bioactivity Data Contradictions Q: How to resolve discrepancies in bioactivity data across studies? A:
- Dose-Response Replication : Validate results using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Structural Analog Comparison : Cross-reference with structurally similar compounds (Table 2) to identify substituent-dependent trends. For example, 4-chloro vs. 4-methoxy groups may alter hydrophobicity and target binding .
Q. Table 2: Bioactivity Comparison of Structural Analogs
| Compound Substituent | Antimicrobial MIC (µg/mL) | Anticancer IC (µM) | Reference |
|---|---|---|---|
| 4-Chlorobenzenesulfonyl | 8.2 (S. aureus) | 12.5 (HeLa) | |
| 4-Methoxybenzenesulfonyl | 15.7 (S. aureus) | 28.4 (HeLa) |
5. Target Identification Strategies Q: What methodologies elucidate the compound’s biological targets? A:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Validate with site-directed mutagenesis .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (K) to recombinant proteins .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify pathways sensitized by the compound .
6. Pharmacokinetic Profiling Q: How to assess absorption, distribution, and metabolic stability? A:
- In Vitro ADME :
- Caco-2 Assay : Measures intestinal permeability (P >1 × 10 cm/s suggests oral bioavailability) .
- Microsomal Stability : Incubation with liver microsomes (human/rat) to calculate half-life (t) .
- In Vivo Studies : Radiolabeled compound tracking in rodent models via LC-MS/MS .
7. Structure-Activity Relationship (SAR) Studies Q: Which substituents enhance bioactivity? A:
- Sulfonamide Modifications : Electron-withdrawing groups (e.g., -Cl) improve antimicrobial activity by enhancing target binding .
- Thiophene Substitutions : 2-Thiophene vs. 3-thiophene alters π-π stacking with aromatic residues in enzyme active sites .
8. Stability Under Experimental Conditions Q: How to mitigate solubility and stability issues during assays? A:
- Solubility Enhancement : Use DMSO/PEG-400 mixtures (≤1% v/v) to avoid precipitation in cell-based assays .
- pH Stability : Buffered solutions (pH 7.4) prevent hydrolysis of the amide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
